molecular formula C11H19N3O B2361591 N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide CAS No. 2361712-52-7

N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide

Cat. No.: B2361591
CAS No.: 2361712-52-7
M. Wt: 209.293
InChI Key: VKSGNAZIOYJQTK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide: is a synthetic organic compound with the molecular formula C11H19N3O and a molecular weight of 209.293 . This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a prop-2-ynyl group attached to the nitrogen atom at the fourth position. The compound also contains a carboxamide functional group, which is a carbonyl group attached to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)amines with appropriate reagents. One common method involves the reaction of N-(prop-2-yn-1-yl)amines with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction mixture is then processed to remove the organic solvent under reduced pressure, and the residue is dissolved in dry ether. Gaseous hydrogen chloride is passed through the solution to obtain the hydrochloride salt, which is more stable for storage .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the diazepane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Di(prop-2-ynyl)amine:

    4-Azahepta-1,6-diyne: Another compound with a similar prop-2-ynyl group but different ring structure.

Uniqueness: N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide is unique due to its combination of a diazepane ring and a prop-2-ynyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-4-6-13-7-5-8-14(10-9-13)11(15)12(2)3/h1H,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSGNAZIOYJQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCN(CC1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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